N,N-dibenzyl-6-chloropyridine-3-sulfonamide
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Overview
Description
N,N-dibenzyl-6-chloropyridine-3-sulfonamide is a chemical compound with the molecular formula C19H17ClN2O2S and a molecular weight of 372.87 g/mol . It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 6-position and a sulfonamide group at the 3-position, with two benzyl groups attached to the nitrogen atom of the sulfonamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-6-chloropyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with dibenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-6-chloropyridine-3-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The sulfonamide group can be oxidized to sulfonic acid derivatives or reduced to sulfinamide derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinamide derivatives.
Hydrolysis: Sulfonic acid and amine.
Scientific Research Applications
N,N-dibenzyl-6-chloropyridine-3-sulfonamide has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-6-chloropyridine-3-sulfonamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the benzyl groups provide hydrophobic interactions that enhance binding affinity .
Comparison with Similar Compounds
Similar Compounds
N,N-dibenzyl-6-bromopyridine-3-sulfonamide: Similar structure with a bromine atom instead of chlorine.
N,N-dibenzyl-6-fluoropyridine-3-sulfonamide: Similar structure with a fluorine atom instead of chlorine.
N,N-dibenzyl-6-methylpyridine-3-sulfonamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
N,N-dibenzyl-6-chloropyridine-3-sulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, which can enhance the compound’s interactions with biological targets or other molecules in chemical reactions .
Properties
IUPAC Name |
N,N-dibenzyl-6-chloropyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c20-19-12-11-18(13-21-19)25(23,24)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFRVJLBPHIPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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